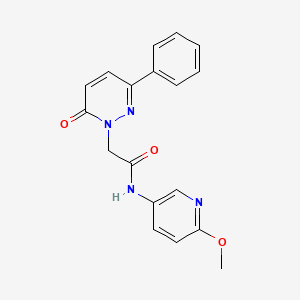

N-(6-methoxypyridin-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Beschreibung

N-(6-Methoxypyridin-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a pyridazinone derivative featuring a phenyl-substituted pyridazinone core linked via an acetamide group to a 6-methoxypyridin-3-yl moiety. Pyridazinones are recognized for their broad pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects . The methoxy group on the pyridine ring may enhance solubility and metabolic stability, while the phenyl group on the pyridazinone core likely contributes to hydrophobic interactions in biological targets .

Eigenschaften

Molekularformel |

C18H16N4O3 |

|---|---|

Molekulargewicht |

336.3 g/mol |

IUPAC-Name |

N-(6-methoxypyridin-3-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |

InChI |

InChI=1S/C18H16N4O3/c1-25-17-9-7-14(11-19-17)20-16(23)12-22-18(24)10-8-15(21-22)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,20,23) |

InChI-Schlüssel |

DWQWJWGGEPNUQT-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=NC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(6-Methoxypyridin-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamid umfasst in der Regel mehrstufige organische Reaktionen:

Bildung des Pyridazinrings: Der erste Schritt beinhaltet oft die Cyclisierung von Hydrazinderivaten mit Diketonen oder Ketoestern zur Bildung des Pyridazinrings.

Substitutionsreaktionen:

Acetamidbildung: Die Acetamidgruppe wird durch Acylierungsreaktionen eingeführt, die häufig mit Essigsäureanhydrid oder Acetylchlorid durchgeführt werden.

Methoxypyridinsynthese: Der Methoxypyridinring wird separat synthetisiert, typischerweise durch Methylierung von Hydroxypyridinderivaten.

Kopplungsreaktionen: Der letzte Schritt beinhaltet die Kupplung der Methoxypyridin- und Pyridazinderivate unter Bedingungen, die die Amidbindungsbildung fördern, z. B. unter Verwendung von Kupplungsreagenzien wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und HOBt (1-Hydroxybenzotriazol).

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dazu könnten die Verwendung von kontinuierlichen Durchflussreaktoren, Prinzipien der grünen Chemie und skalierbare Reinigungstechniken gehören.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Methoxygruppe, was zur Bildung von Hydroxyl-Derivaten führt.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe im Pyridazinring angreifen und möglicherweise Alkohol-Derivate bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise verwendet.

Substitution: Reagenzien wie Halogene (z. B. Brom, Chlor) und Nukleophile (z. B. Amine, Thiole) werden unter Bedingungen verwendet, die die Substitution begünstigen.

Hauptprodukte

Oxidation: Hydroxylierte Derivate der ursprünglichen Verbindung.

Reduktion: Alkohol-Derivate des Pyridazinrings.

Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(6-Methoxypyridin-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, in aktive Zentren oder Bindungstaschen zu passen, wodurch sie möglicherweise biologische Signalwege hemmt oder aktiviert. Die genauen Signalwege und Zielstrukturen hängen von der jeweiligen Anwendung ab und erfordern weitere Forschungsarbeit.

Wirkmechanismus

The mechanism of action of N-(6-methoxypyridin-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and require further research.

Vergleich Mit ähnlichen Verbindungen

Pyridazinone Core Modifications

- Compound 71 (): N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetamide The pyridazinone core includes a 3-methyl and 5-(3-methoxybenzyl) substitution, while the acetamide group is attached to a 4-bromophenyl ring. Key Differences: The 3-methoxybenzyl and bromophenyl groups may enhance lipophilicity and receptor binding compared to the target compound’s simpler phenyl and 6-methoxypyridin-3-yl groups. This structural variation correlates with potent anti-inflammatory and formyl peptide receptor (FPR) modulation .

- Compound: 2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide The acetamide nitrogen is substituted with a 2-(trifluoromethyl)phenyl group. Key Differences: The electron-withdrawing trifluoromethyl group may improve metabolic stability and alter binding affinity compared to the target compound’s 6-methoxypyridin-3-yl group.

Acetamide Substituent Variations

- Compound V9 (): 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide Features a quinazolinone core instead of pyridazinone, with an ethylamino side chain. Key Differences: The quinazolinone core and ethylamino group confer moderate analgesic and anti-inflammatory activity, suggesting that the pyridazinone scaffold in the target compound may offer superior efficacy in these domains .

- AMC3 (): N-(4-Bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide A pyridone-based compound with a cyano group and 3-methoxyphenyl substitution. Key Differences: The cyano group and pyridone core enhance FPR modulation activity, highlighting how core heterocycle choice (pyridazinone vs. pyridone) influences target specificity .

Table 1: Pharmacological Profiles of Selected Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.